An In-depth Technical Guide to Fmoc-D-isoGln-OH for Peptide Synthesis
An In-depth Technical Guide to Fmoc-D-isoGln-OH for Peptide Synthesis
For researchers, scientists, and professionals in drug development, N-α-Fmoc-D-isoglutamine (Fmoc-D-isoGln-OH) is a crucial building block in the synthesis of novel peptides. As a derivative of the non-proteinogenic amino acid D-isoglutamine, it offers unique structural properties for designing peptidomimetics and bioactive peptides. The attachment of the fluorenylmethyloxycarbonyl (Fmoc) protecting group to the alpha-amino group is central to its primary application in modern Solid-Phase Peptide Synthesis (SPPS).
This guide provides a comprehensive overview of Fmoc-D-isoGln-OH, detailing its properties, its principal role in Fmoc/tBu orthogonal synthesis, and explicit experimental protocols for its use.
Core Properties of Fmoc-D-isoGln-OH
Fmoc-D-isoGln-OH is a white crystalline powder utilized as a specialized amino acid building block.[] Its chemical structure and properties are well-defined, ensuring reproducibility in synthetic applications.
| Identifier | Value | Source(s) |
| IUPAC Name | (4R)-5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | [2] |
| Synonyms | Fmoc-D-Glu-NH2, N-Fmoc-D-isoglutamine | [][3] |
| CAS Number | 292150-20-0 | [2][4] |
| Molecular Formula | C₂₀H₂₀N₂O₅ | [2][4] |
| Molecular Weight | 368.38 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [][3] |
| Purity (Typical) | ≥99% (HPLC) | [] |
| Melting Point | 197-202 °C (decomposes) | [] |
| Solubility | Soluble in DMF, DMSO; less soluble in water | [5] |
Primary Use: Solid-Phase Peptide Synthesis (SPPS)
The principal application of Fmoc-D-isoGln-OH is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the predominant method for producing synthetic peptides for research and pharmaceutical development.[6][7] This strategy is built on an orthogonal protection scheme where the temporary N-α-Fmoc group is labile to mild basic conditions, while side-chain protecting groups (often tert-Butyl based) and the resin linker are stable, requiring a strong acid for final cleavage.[8][9]
The Fmoc group effectively shields the alpha-amino group of D-isoglutamine during the coupling reaction, preventing self-polymerization.[6] After coupling, the Fmoc group is selectively removed with a weak base, typically piperidine, to expose a new N-terminal amine for the next coupling cycle.[8][10] This iterative process allows for the controlled, stepwise assembly of a defined peptide sequence on an insoluble resin support.[9]
The mild conditions of Fmoc chemistry are a key advantage, preserving the integrity of sensitive amino acid residues and complex post-translational modifications, making it superior to the harsher acid-based Boc/Bzl strategy for many applications.[9]
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of Fmoc-D-isoGln-OH into a peptide chain using manual SPPS. These procedures are based on standard, widely adopted practices in the field.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection : Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, 2-Chlorotrityl chloride resin for a C-terminal carboxylic acid).[6][11]
-
Quantification : Place the desired amount of resin (e.g., 100-500 mg for a 0.1-0.25 mmol scale synthesis) into a fritted reaction vessel.
-
Swelling : Add N,N-Dimethylformamide (DMF) to the resin until it is fully submerged. Agitate the suspension at room temperature for at least 30-60 minutes to allow the resin beads to swell completely. This ensures optimal accessibility of reactive sites.[8][11]
-
Solvent Removal : After swelling, drain the DMF from the reaction vessel.
Protocol 2: N-α-Fmoc Group Deprotection
This step removes the Fmoc group from the N-terminus of the resin-bound peptide chain, preparing it for coupling with Fmoc-D-isoGln-OH.
-
Initial Wash : Wash the swollen resin three times with DMF to remove any residual impurities.
-
Deprotection : Add a solution of 20% (v/v) piperidine in DMF to the resin. Ensure the resin is fully covered.[11]
-
Reaction : Agitate the mixture for 5-10 minutes. Drain the solution.
-
Second Deprotection : Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete removal of the Fmoc group.[8]
-
Washing : Drain the deprotection solution and wash the resin thoroughly (5-7 times) with DMF to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional) : A qualitative ninhydrin (Kaiser) test can be performed on a small sample of beads. A positive result (blue beads) confirms the presence of a free primary amine.
Protocol 3: Coupling of Fmoc-D-isoGln-OH
This protocol describes the activation and coupling of Fmoc-D-isoGln-OH to the deprotected, resin-bound peptide.
-
Activation Solution Preparation : In a separate vial, dissolve Fmoc-D-isoGln-OH (3-4 equivalents relative to resin loading) and a coupling agent such as HBTU (3-4 eq.) or HCTU (3-4 eq.) in DMF.[12]
-
Base Addition : Add a tertiary base, typically N,N-Diisopropylethylamine (DIPEA) (6-8 eq.), to the activation solution and mix for 1-2 minutes. The solution will typically change color, indicating activation of the carboxylic acid.
-
Coupling Reaction : Add the activated amino acid solution to the washed, deprotected resin in the reaction vessel.
-
Reaction : Agitate the slurry at room temperature for 1-2 hours to allow the coupling reaction to proceed to completion.[6]
-
Washing : Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The cycle of deprotection and coupling is repeated for each subsequent amino acid in the sequence.
Protocol 4: Final Cleavage and Peptide Precipitation
Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support and all side-chain protecting groups are removed.
-
Final Wash : After the final coupling/deprotection cycle, wash the peptide-resin with DMF, followed by Dichloromethane (DCM), and dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups used. A common general-purpose cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[9]
-
Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin in a fume hood and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation : Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation : Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet 2-3 times with cold ether to remove scavengers and residual TFA.
-
Drying : Dry the crude peptide pellet under vacuum. The peptide can then be purified using techniques such as reverse-phase HPLC.
Mandatory Visualizations
The following diagrams illustrate key processes and workflows central to the application of Fmoc-D-isoGln-OH in peptide synthesis.
References
- 2. Fmoc-D-IsoGln-OH | C20H20N2O5 | CID 15922550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. FMOC-alpha-glutaMine | 292150-20-0 [chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. CAS 288149-55-3: Fmoc-isoGln-OH | CymitQuimica [cymitquimica.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. peptide.com [peptide.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
